4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H23N3O5S2 and its molecular weight is 545.63. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, nucleophilic substitution, and electrophilic substitution, owing to the functional groups present within its structure.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize specific sites within the compound.
Reduction: Reducing agents like sodium borohydride can reduce certain functionalities.
Substitution: Nucleophiles or electrophiles can participate in substitution reactions with the compound.
Major Products: Depending on the reaction conditions and reagents used, the compound may form various oxidized, reduced, or substituted derivatives that could exhibit different chemical and biological properties.
4. Scientific Research Applications: This compound finds applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules or as a reference compound in analytical studies.
Biology: Its interactions with biomolecules, such as proteins and nucleic acids, are studied to understand its biochemical and physiological effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
5. Mechanism of Action: The mechanism by which 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide exerts its effects is based on its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and thus influencing various biological pathways. For instance, it may inhibit certain kinases or bind to specific receptor sites, altering signal transduction processes within cells.
6. Comparison with Similar Compounds: This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Comparison with Similar Compounds
4-((2,3-Dihydro-1H-isoquinolin-2-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2-benzofuranyl)thiazol-2-yl)benzamide
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: Each of these compounds may have slight variations in their chemical structure, leading to differences in their reactivity, potency, and spectrum of activity.
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Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-8-4-7-20-15-25(36-26(20)24)23-17-37-28(29-23)30-27(32)19-9-11-22(12-10-19)38(33,34)31-14-13-18-5-2-3-6-21(18)16-31/h2-12,15,17H,13-14,16H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOYBPJAINXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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